molecular formula C10H22ClNO2Si B2685025 Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride CAS No. 2567504-88-3

Methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride

Cat. No. B2685025
CAS RN: 2567504-88-3
M. Wt: 251.83
InChI Key: XPFBEDOOTUQPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular weight of this compound is 251.83. The InChI code, which is a textual identifier for chemical substances, is 1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H . This code can be used to generate a 2D structure of the compound using appropriate software.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It’s slightly soluble in water .

Scientific Research Applications

Stereodivergent Syntheses and Cyclobutene Reactions

Research demonstrates innovative synthetic routes and reactions involving cyclobutene derivatives, showcasing their versatility in organic synthesis. For example, efficient synthesis methods for beta-amino acid derivatives and bis(cyclobutane) beta-dipeptides highlight the potential for creating novel compounds with specific stereochemical configurations (Izquierdo et al., 2002). These methodologies are crucial for developing peptidomimetics and bioactive molecules with tailored properties.

Electrocyclic Reactions and Torquoselectivity

Studies into the torquoselectivity of cyclobutene electrocyclic reactions provide insight into the control mechanisms governing chemical transformations. The competition between ester and formyl groups in controlling the outcome of these reactions confirms theoretical predictions and enhances our understanding of reaction dynamics (Niwayama & Houk, 1992). This knowledge is pivotal for designing reactions with desired outcomes, crucial in synthetic organic chemistry.

Amino Acid Derivatives and Peptide Synthesis

The synthesis of amino acid methyl esters, including those derived from cyclobutane and similar structures, reveals methods for preparing building blocks for peptide synthesis (Li & Sha, 2008). These derivatives are key intermediates in the production of peptides and proteins, which have wide-ranging applications in pharmaceuticals and biotechnology.

Methodological Advances in Organic Synthesis

Research into the synthesis, structure, and reactions of cyclobutane derivatives and related compounds has led to methodological advancements. For instance, the synthesis and polymerization of trimethyl bicyclobutane-1,2,2-tricarboxylate provide insights into the production of polymers with unique properties (Hall & Fischer, 1977). These advancements contribute to the development of new materials with potential applications in various industries.

Safety and Hazards

The compound is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 1-amino-3-(trimethylsilylmethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2Si.ClH/c1-13-9(12)10(11)5-8(6-10)7-14(2,3)4;/h8H,5-7,11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFBEDOOTUQPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)C[Si](C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.